molecular formula C12H20N4O4S B1225018 4-Benzylpiperazine-1-carboxamidine hemisulfate CAS No. 53502-40-2

4-Benzylpiperazine-1-carboxamidine hemisulfate

Cat. No.: B1225018
CAS No.: 53502-40-2
M. Wt: 316.38 g/mol
InChI Key: GLDSOXJDDKBVIZ-UHFFFAOYSA-N
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Description

4-Benzylpiperazine-1-carboxamidine hemisulfate, also known as this compound, is a useful research compound. Its molecular formula is C12H20N4O4S and its molecular weight is 316.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Activity

4-Benzylpiperazine derivatives have been evaluated for their antifungal properties, particularly against Pneumocystis carinii. N-ethyl and N-hexyl substituted benzylpiperazines exhibited significant inhibitory activity, demonstrating their potential as antifungal agents (Laurent et al., 2010).

Neurotransmitter Reuptake Inhibition

Arylpiperazine-benzylpiperidines, incorporating structures similar to 4-Benzylpiperazine-1-carboxamidine hemisulfate, have been synthesized and assessed for their ability to inhibit serotonin (5-HT) and norepinephrine (NE) reuptake. These compounds have shown promise as therapeutic agents for neuropsychiatric and neurodegenerative disorders due to their dual reuptake inhibition capabilities, with specific derivatives outperforming the standard drug venlafaxine hydrochloride (Paudel et al., 2016).

Chemical Synthesis and Molecular Interaction Studies

Research has also delved into the chemical synthesis of various derivatives of this compound for potential medicinal applications. For instance, the synthesis of bis(4-benzylpiperazine-1-carbodithioato-k2 S,Sʹ)nickel(II) has been explored for its humidity-sensing and DNA-binding capabilities, indicating the compound's versatile functional applications beyond traditional medicinal chemistry (Rehman et al., 2015).

Corrosion Inhibition

Another novel application includes the study of piperidine derivatives, related to this compound, as corrosion inhibitors for mild steel in phosphoric acid medium. These compounds demonstrated significant efficiency in protecting steel against corrosion, highlighting their potential in industrial applications (Ousslim et al., 2014).

Safety and Hazards

The safety data sheet for 4-Benzylpiperazine-1-carboxamidine hemisulfate indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Properties

IUPAC Name

4-benzylpiperazine-1-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4.H2O4S/c13-12(14)16-8-6-15(7-9-16)10-11-4-2-1-3-5-11;1-5(2,3)4/h1-5H,6-10H2,(H3,13,14);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDSOXJDDKBVIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805146
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7773-69-5
Record name 7773-69-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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